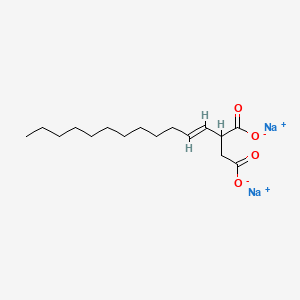![molecular formula C17H36N2O6 B15175157 N-[3-(Octylamino)propyl]-D-gluconamide CAS No. 93980-73-5](/img/structure/B15175157.png)
N-[3-(Octylamino)propyl]-D-gluconamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Octylamino)propyl]-D-gluconamide is a chemical compound with the molecular formula C17H36N2O6 It is known for its unique structure, which includes an octylamino group attached to a D-gluconamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Octylamino)propyl]-D-gluconamide typically involves the reaction of D-gluconic acid with 3-(octylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as:
- Activation of D-gluconic acid.
- Reaction with 3-(octylamino)propylamine.
- Purification of the resulting product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-[3-(Octylamino)propyl]-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The octylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N-[3-(Octylamino)propyl]-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
作用机制
The mechanism of action of N-[3-(Octylamino)propyl]-D-gluconamide involves its interaction with specific molecular targets and pathways. The octylamino group can interact with biological membranes, potentially altering their properties and affecting cellular processes. The D-gluconamide backbone may also play a role in the compound’s biological activity, influencing its solubility and bioavailability.
相似化合物的比较
Similar Compounds
N-[3-(Hexylamino)propyl]-D-gluconamide: Similar structure but with a hexyl group instead of an octyl group.
N-[3-(Decylamino)propyl]-D-gluconamide: Contains a decyl group, leading to different chemical and physical properties.
N-[3-(Dodecylamino)propyl]-D-gluconamide: Features a longer dodecyl chain, affecting its interactions and applications.
Uniqueness
N-[3-(Octylamino)propyl]-D-gluconamide is unique due to its specific octyl chain length, which influences its hydrophobicity and interaction with biological systems. This makes it particularly suitable for applications where moderate hydrophobicity is desired, distinguishing it from its shorter or longer chain analogs.
属性
CAS 编号 |
93980-73-5 |
|---|---|
分子式 |
C17H36N2O6 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octylamino)propyl]hexanamide |
InChI |
InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-9-18-10-8-11-19-17(25)16(24)15(23)14(22)13(21)12-20/h13-16,18,20-24H,2-12H2,1H3,(H,19,25)/t13-,14-,15+,16-/m1/s1 |
InChI 键 |
LOMLQPJYXUWYEH-LVQVYYBASA-N |
手性 SMILES |
CCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)


